

Preclinical Efficacy of Tigapotide (PCK-3145): A Technical Overview

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Compound of Interest

Compound Name: *Tigapotide*

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Executive Summary

Tigapotide (also known as PCK-3145) is a synthetic 15-mer peptide derived from the human prostate secretory protein (PSP94). Preclinical investigations have primarily focused on its therapeutic potential in hormone-refractory prostate cancer, with an emphasis on its ability to inhibit tumor growth and metastasis. The mechanism of action is multifactorial, involving the induction of apoptosis and the modulation of key signaling pathways associated with cancer progression. This document provides a comprehensive overview of the publicly available preclinical data for **Tigapotide**, including quantitative efficacy data, detailed experimental methodologies, and visual representations of its proposed mechanisms and experimental workflows.

In Vitro Efficacy

Tigapotide has demonstrated direct anti-proliferative and pro-apoptotic effects on various cancer cell lines. These effects are believed to be mediated, at least in part, through its interaction with the 37-kDa laminin receptor precursor (37LRP).

Quantitative Data: Anti-Proliferative and Pro-Apoptotic Effects

Cell Line	Cancer Type	Assay	Treatment	Observation	Citation
Mat Ly Lu-PTHrP	Rat Prostate Cancer	Cell Growth Assay	100 µg/ml PCK3145 for 5 days	Significant reduction in cell number compared to control.	[1]
PC-3	Human Prostate Cancer	Proliferation and Apoptosis Assays	Dose- and time-dependent	Inhibition of proliferation and induction of apoptosis.	---
MCF-7	Human Breast Cancer	Proliferation and Apoptosis Assays	Dose- and time-dependent	Inhibition of proliferation and induction of apoptosis.	---
HT-29	Human Colon Cancer	Proliferation and Apoptosis Assays	Dose- and time-dependent	Inhibition of proliferation and induction of apoptosis.	---
MG-63	Human Osteosarcoma	Proliferation and Apoptosis Assays	---	No significant effect on proliferation or apoptosis (low laminin receptor expression).	---

Experimental Protocols

1.2.1 Cell Growth and Proliferation Assays

- Cell Lines and Culture: Mat Ly Lu-PTHrP (rat prostate cancer cells overexpressing parathyroid hormone-related protein), PC-3 (human prostate cancer), MCF-7 (human breast cancer), and HT-29 (human colon cancer) cells were cultured in appropriate media.

- Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of **Tigapotide** (e.g., 1, 10, or 100 µg/ml) or vehicle control for a specified duration (e.g., up to 5 days). The medium was changed every 2 days.[1]
- Quantification: Cell proliferation was assessed by counting trypsinized and resuspended cells using a Coulter counter.[1] Alternatively, standard proliferation assays such as MTT or BrdU incorporation could be employed.

1.2.2 Apoptosis Assays

- Induction of Apoptosis: Cancer cell lines were treated with **Tigapotide** for defined periods to induce apoptosis.
- Detection: Apoptosis was quantified using methods such as cell cycle analysis to detect the sub-G1 apoptotic population or through specific apoptosis assays like Annexin V-FITC/propidium iodide staining followed by flow cytometry.

In Vivo Efficacy

The anti-tumor and anti-metastatic properties of **Tigapotide** have been evaluated in a preclinical rat model of prostate cancer.

Quantitative Data: Anti-Tumor and Anti-Metastatic Effects

Animal Model	Cancer Type	Treatment Regimen	Key Findings	Citation
Syngenic male Copenhagen rats with Mat Ly Lu-PTHrP xenografts	Prostate Cancer	1, 10, and 100 µg/kg/day infusion for 15 days	Dose-dependent decrease in tumor volume.	[2] [3]
Syngenic male Copenhagen rats with intracardiac injection of Mat Ly Lu-PTHrP cells	Prostate Cancer (Skeletal Metastasis Model)	1, 10, and 100 µg/kg/day infusion for 15 days	Dose-dependent delay in the development of skeletal metastases and hind-limb paralysis. 100 µg/kg/day resulted in reduced skeletal tumor burden.	

Experimental Protocols

2.2.1 Subcutaneous Tumor Growth Model

- Animal Model: Syngenic male Copenhagen rats were used.
- Tumor Inoculation: Mat Ly Lu cells overexpressing PTHrP were inoculated subcutaneously into the right flank of the rats.
- Treatment: Animals were infused with different doses of **Tigapotide** (1, 10, and 100 µg/kg/day) or vehicle control for 15 days.
- Efficacy Endpoint: Tumor volume was measured periodically to assess the effect of the treatment.

2.2.2 Experimental Skeletal Metastasis Model

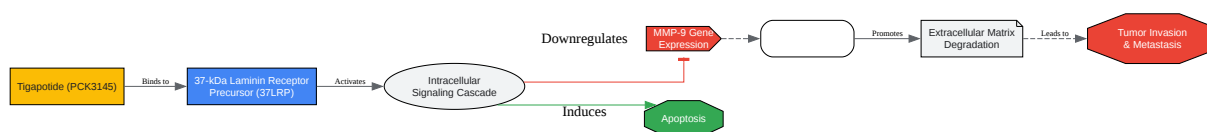
- **Animal Model:** Syngenic male Copenhagen rats were used.
- **Tumor Inoculation:** Mat Ly Lu-PTHrP cells were injected into the left ventricle via intracardiac injection to induce experimental metastases to the lumbar vertebrae.
- **Treatment:** Animals received infusions of **Tigapotide** at doses of 1, 10, and 100 µg/kg/day for 15 days.
- **Efficacy Endpoints:** The primary endpoints were the development of hind-limb paralysis and the assessment of skeletal tumor burden through bone histomorphometry.

Mechanism of Action

The anti-cancer effects of **Tigapotide** are attributed to its ability to induce apoptosis and inhibit metastatic processes. This is thought to be mediated through its interaction with the 37-kDa laminin receptor precursor (37LRP), leading to the downregulation of matrix metalloproteinase-9 (MMP-9).

Signaling Pathway

Tigapotide binds to the 37-kDa laminin receptor precursor on the surface of cancer cells. This interaction is believed to initiate a signaling cascade that leads to a reduction in the expression and secretion of MMP-9, a key enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis. The downstream effects also include the induction of apoptosis.



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Caption: Proposed signaling pathway of **Tigapotide**.

Experimental Protocols for Mechanistic Studies

3.2.1 Apoptosis Detection (TUNEL Assay)

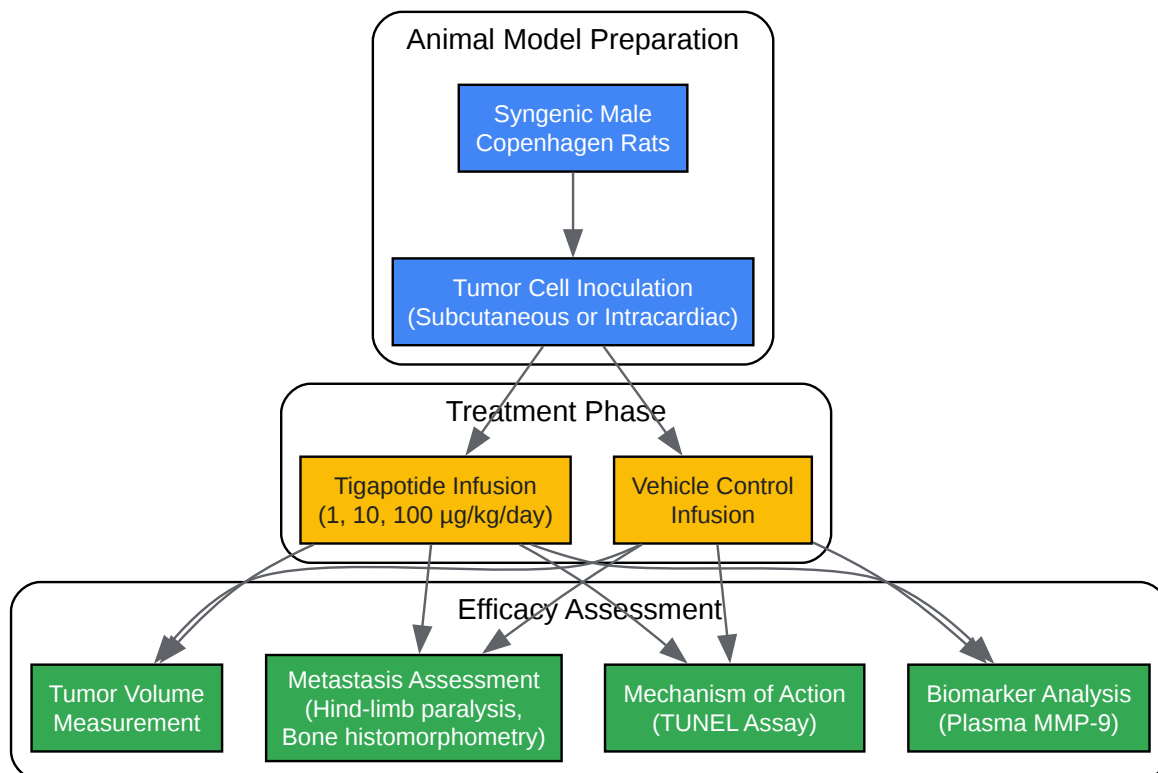
- **Sample Preparation:** Primary tumors from treated and control animals were excised, fixed, and sectioned.
- **Assay:** A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed on the tumor sections to detect DNA fragmentation, a hallmark of apoptosis.
- **Visualization:** Apoptotic cells (TUNEL-positive) were visualized using microscopy. Counterstaining with a nuclear dye (e.g., Hoechst) was used to identify apoptotic bodies.

3.2.2 Matrix Metalloproteinase-9 (MMP-9) Analysis

- **Sample Collection:** Plasma samples from treated and control animals were collected.
- **Quantification:** MMP-9 levels in the plasma were measured to assess the systemic effect of **Tigapotide** on this enzyme. The specific assay for MMP-9 quantification (e.g., ELISA or zymography) would be selected based on the experimental requirements.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo preclinical evaluation of **Tigapotide**.



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Caption: In vivo experimental workflow for **Tigapotide**.

Conclusion

The preclinical data for **Tigapotide** (PCK-3145) provide evidence for its anti-tumor and anti-metastatic efficacy in a prostate cancer model. The mechanism of action appears to be linked to the induction of apoptosis and the downregulation of MMP-9, potentially through interaction with the 37-kDa laminin receptor precursor. Further in-depth studies are warranted to fully elucidate the signaling pathways involved and to explore the therapeutic potential of **Tigapotide** in a broader range of cancers.

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